molecular formula C17H14FNO4S2 B2980140 Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-17-1

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2980140
CAS No.: 932354-17-1
M. Wt: 379.42
InChI Key: YGWZHVGBFVNVIQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide featuring a 3-fluorophenyl substituent on the sulfamoyl group. Its structure combines a benzothiophene core with an ester group at position 2 and a sulfamoyl moiety at position 3, modified by a fluorine atom at the meta position of the phenyl ring. The fluorine atom introduces electronic effects (e.g., electron-withdrawing) and may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZHVGBFVNVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is an organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO4S2C_{19}H_{19}NO_{4}S_{2}, with a molecular weight of approximately 373.49 g/mol. The compound consists of a benzothiophene core, a sulfamoyl group, and an ethyl carboxylate moiety, which contribute to its diverse biological activities.

Property Value
Molecular FormulaC19H19N O4S2
Molecular Weight373.49 g/mol
Core StructureBenzothiophene
Functional GroupsSulfamoyl, Ethyl Carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can modulate the activity of enzymes or receptors, while the benzothiophene core may facilitate binding to various biological targets, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death. For instance, it has been shown to affect the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Case Studies

  • Study on Antimicrobial Effects : A recent study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Evaluation of Anticancer Properties : Another study focused on the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its role as a potential anticancer drug .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four closely related analogs differing in the substituents on the phenylsulfamoyl group. These variations highlight the impact of substituent type and position on molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) 3-Fluorophenyl C₁₇H₁₄FNO₄S₂ 379.43
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-Fluorophenyl C₁₇H₁₄FNO₄S₂ 379.43
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-Methylphenyl C₁₈H₁₇NO₄S₂ 375.44
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-Fluoro-4-methylphenyl C₁₈H₁₆FNO₄S₂ 393.45
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-Bromophenyl C₁₇H₁₄BrNO₄S₂ 440.33

Key Observations and Implications

Electronic and Steric Effects
  • Fluorine Position (3- vs. 4-): The target compound (3-fluorophenyl) and its 4-fluoro analog share identical molecular formulas but differ in substituent orientation.
  • Methyl Substitution: The 4-methylphenyl analog (C₁₈H₁₇NO₄S₂) exhibits increased lipophilicity due to the methyl group, which could enhance membrane permeability but reduce aqueous solubility .
  • Bromine Substitution: The 4-bromophenyl variant (C₁₇H₁₄BrNO₄S₂) introduces significant steric bulk and polarizability, likely affecting binding kinetics in enzyme inhibition studies .
Availability and Screening
  • The 4-fluoro and 4-methyl analogs are commercially available in milligram quantities (e.g., 15 mg and 1 mg, respectively), suggesting their use in high-throughput screening .
  • The 3-fluoro-4-methyl derivative (CAS 932520-41-7) is marketed by Parchem, indicating industrial interest in multi-substituted variants .

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